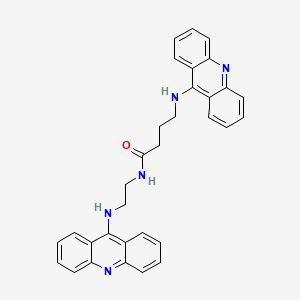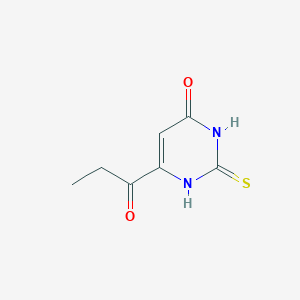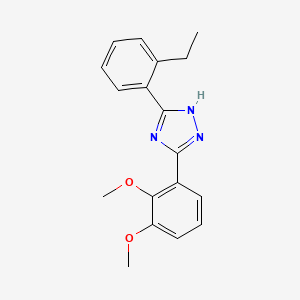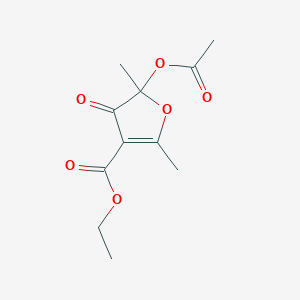
4-(9-Acridinylamino)-N-(2-(9-acridinylamino)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This compound, in particular, has been studied for its potential antitumor activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions. One common method involves the use of acridine-9-carboxylic acid as a starting material, which is then converted to the corresponding amine through a series of reactions including reduction and amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction may yield reduced acridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
作用機序
The mechanism of action of 4-(acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide involves its interaction with DNA and proteins. It is known to inhibit topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
4’-(Acridin-9-ylamino)methanesulfonanilides: These compounds also exhibit antitumor activity and have been studied for their structure-activity relationships.
2-({4-[4-(acridin-9-ylamino)phenylthio]phenyl}(2-hydroxyethyl)amino)ethan-1-ol: Another acridine derivative with potent anticancer activity.
Uniqueness
4-(Acridin-9-ylamino)-N-(2-(acridin-9-ylamino)ethyl)butanamide is unique due to its specific structure, which allows it to interact effectively with topoisomerase II and exhibit strong anticancer properties. Its dual acridine moieties provide enhanced binding affinity to DNA, making it a promising candidate for further development as an anticancer agent.
特性
CAS番号 |
94731-72-3 |
|---|---|
分子式 |
C32H29N5O |
分子量 |
499.6 g/mol |
IUPAC名 |
4-(acridin-9-ylamino)-N-[2-(acridin-9-ylamino)ethyl]butanamide |
InChI |
InChI=1S/C32H29N5O/c38-30(18-9-19-34-31-22-10-1-5-14-26(22)36-27-15-6-2-11-23(27)31)33-20-21-35-32-24-12-3-7-16-28(24)37-29-17-8-4-13-25(29)32/h1-8,10-17H,9,18-21H2,(H,33,38)(H,34,36)(H,35,37) |
InChIキー |
MKLIWUAZNOFJNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCC(=O)NCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cycloheptyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12909881.png)

![Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B12909884.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)





![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)




